N-(4-fluorophenyl)-4-nitroaniline

Description

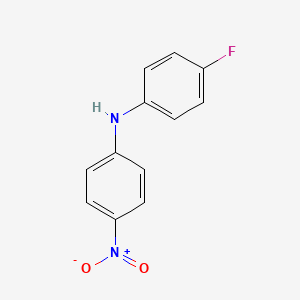

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAJDEVHFCARMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic & Synthetic Architectures: N-(4-fluorophenyl)-4-nitroaniline

This technical guide details the synthesis and mechanistic underpinnings of N-(4-fluorophenyl)-4-nitroaniline (also identified as 4-fluoro-4'-nitrodiphenylamine). This molecule represents a classic "push-pull" chromophore, where the electron-withdrawing nitro group and the electron-donating amine bridge create significant intramolecular charge transfer (ICT), making it relevant for dye chemistry and non-linear optical (NLO) applications.

Part 1: The Chemical Architecture & Strategy

The synthesis of N-(4-fluorophenyl)-4-nitroaniline relies on the formation of a diarylamine C–N bond. While Palladium-catalyzed Buchwald-Hartwig amination is a valid modern approach, the Nucleophilic Aromatic Substitution (SNAr) pathway is preferred for this specific substrate.

Why SNAr?

The target molecule possesses a critical structural feature: a nitro group (

The "Halogen Effect" Paradox

A critical mechanistic insight for this synthesis is the choice of the electrophile.

-

Common Logic: Alkyl iodides react faster than fluorides (

) due to weaker bond strength. -

SNAr Logic: The order is reversed (

). -

Reasoning: The rate-determining step is the attack of the nucleophile and the formation of the Meisenheimer complex, not the bond breaking. The high electronegativity of Fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex) more effectively than other halogens, significantly lowering the activation energy (

).

Therefore, the optimal electrophile is 1-fluoro-4-nitrobenzene , not the chloro- derivative, although 1-chloro-4-nitrobenzene is often used for cost reasons at industrial scales (requiring higher temperatures).

Part 2: The Mechanism (SNAr)

The reaction proceeds via an addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of the nitrogen in 4-fluoroaniline attacks the ipso-carbon of 1-fluoro-4-nitrobenzene .

-

Meisenheimer Complex Formation: The aromaticity is temporarily broken, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the oxygen atoms of the para-nitro group.

-

Elimination: The aromaticity is restored by the ejection of the fluoride ion (

). -

Deprotonation: A base (potassium carbonate) neutralizes the resulting ammonium species to yield the neutral diarylamine.

Mechanistic Visualization

Caption: Energy profile and reaction coordinate of the SNAr addition-elimination mechanism.

Part 3: Experimental Protocol

This protocol utilizes Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent to solvate the potassium cation, leaving the carbonate anion "naked" and more basic, while stabilizing the polar transition state.

Materials Table

| Reagent | Role | Equiv. | Notes |

| 1-Fluoro-4-nitrobenzene | Electrophile | 1.0 | Limiting reagent. Liquid (mp 27°C). Toxic. |

| 4-Fluoroaniline | Nucleophile | 1.1 | Slight excess to drive completion. |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Anhydrous; grind to fine powder before use. |

| DMSO | Solvent | - | Dry solvent preferred. [0.5 M concentration] |

Step-by-Step Workflow

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Add 1-fluoro-4-nitrobenzene (10 mmol, 1.41 g) and 4-fluoroaniline (11 mmol, 1.22 g) to the flask.

-

Solvation: Add anhydrous DMSO (20 mL). Stir until homogeneous.

-

Activation: Add K₂CO₃ (20 mmol, 2.76 g) in a single portion.

-

Reaction: Heat the mixture to 120°C in an oil bath.

-

Observation: The solution will darken from pale yellow to deep orange/red as the reaction progresses.

-

Duration: Monitor by TLC (approx. 4–6 hours).

-

-

Quench: Cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash copiously with water to remove residual DMSO and inorganic salts.

-

Purification: Recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of N-(4-fluorophenyl)-4-nitroaniline.

Part 4: Validation & Troubleshooting (Self-Validating System)

Spectroscopic Validation (NMR)

The product is a secondary amine. The most distinct feature in the 1H NMR is the disappearance of the primary amine protons of the starting material and the appearance of the diarylamine NH.

-

1H NMR (400 MHz, DMSO-d6):

- ~9.2 ppm (s, 1H, NH ).

- ~8.1 ppm (d, 2H, ortho- to NO2). Characteristic deshielding by nitro group.

- ~7.0–7.4 ppm (m, 6H, Overlapping aromatic protons of the fluoro-ring and meta- to NO2).

-

19F NMR:

-

Single peak at

~ -120 ppm (approximate, relative to CFCl3).

-

Physical Properties[1][2][3][4][5]

-

Appearance: Bright yellow to orange crystalline solid.

-

Melting Point: Expected range 134–136°C . (Compare to 4-nitrodiphenylamine ~133°C; the fluorine substituent typically induces a minor shift).

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | DMSO retained in product | Use more ice-water during quench (10:1 ratio water:DMSO). |

| Starting Material Remains | Temperature too low | Increase temp to 140°C; Ensure K₂CO₃ is finely ground. |

| Dark Tar Formation | Oxidation of aniline | Degas solvents thoroughly; Ensure N₂ atmosphere. |

Part 5: Alternative Route (Buchwald-Hartwig)

If the SNAr route fails due to steric hindrance in derivative substrates, the Palladium-catalyzed route is the authoritative alternative.

-

Catalyst: Pd2(dba)3 (1 mol%) + BINAP or XPhos.

-

Base: NaOtBu (Sodium tert-butoxide).

-

Solvent: Toluene, 100°C.

-

Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by amine coordination, deprotonation, and reductive elimination.

References

-

Nucleophilic Aromatic Substitution (SNAr)

- Master Organic Chemistry.

-

[Link]

-

Reactivity of Fluoronitrobenzenes

-

Buchwald-Hartwig Amination Overview

- Wikipedia.

-

[Link]

-

NMR Chemical Shift Data (General)

Sources

Spectroscopic and Structural Elucidation of N-(4-fluorophenyl)-4-nitroaniline: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(4-fluorophenyl)-4-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural confirmation and purity assessment of this compound. The guide offers not only a presentation of the spectroscopic data but also a detailed interpretation and the underlying principles of each technique, reflecting a field-proven approach to molecular characterization.

Introduction

N-(4-fluorophenyl)-4-nitroaniline is a diarylamine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a 4-nitrophenyl group linked to a 4-fluorophenyl moiety via a secondary amine, provides a scaffold with potential applications in the development of novel therapeutic agents and functional materials. The electron-withdrawing nitro group and the electronegative fluorine atom can modulate the electronic properties of the molecule, influencing its biological activity and material characteristics. Accurate and unambiguous characterization of this molecule is paramount, and this is achieved through a combination of modern spectroscopic techniques. This guide will walk you through the essential spectroscopic data that define N-(4-fluorophenyl)-4-nitroaniline.

Molecular Structure and Synthetic Pathways

The synthesis of N-(4-fluorophenyl)-4-nitroaniline is typically achieved through cross-coupling reactions, which are fundamental methods in modern organic chemistry for the formation of carbon-nitrogen bonds. Two of the most effective and widely used methods are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on factors such as catalyst availability, reaction conditions, and substrate scope.

Caption: Synthetic routes to N-(4-fluorophenyl)-4-nitroaniline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(4-fluorophenyl)-4-nitroaniline, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d, J ≈ 9.0 Hz | 2H | H-3', H-5' |

| ~7.20 | dd, J ≈ 9.0, 4.5 Hz | 2H | H-2, H-6 |

| ~7.10 | t, J ≈ 9.0 Hz | 2H | H-3, H-5 |

| ~6.95 | d, J ≈ 9.0 Hz | 2H | H-2', H-6' |

| ~6.50 | br s | 1H | N-H |

Interpretation:

-

Aromatic Protons: The spectrum is expected to show four distinct signals in the aromatic region. The two protons (H-3', H-5') on the nitro-substituted ring are expected to be the most downfield due to the strong electron-withdrawing effect of the nitro group, appearing as a doublet. The protons on the fluoro-substituted ring will be split by both the adjacent protons and the fluorine atom. The protons ortho to the fluorine (H-3, H-5) will appear as a triplet, while the protons meta to the fluorine (H-2, H-6) will appear as a doublet of doublets. The protons ortho to the amino group on the nitro-substituted ring (H-2', H-6') will be the most upfield of the aromatic signals.

-

Amine Proton: The N-H proton will likely appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-4 |

| ~148 | C-4' |

| ~142 | C-1' |

| ~135 (d, ⁴JCF ≈ 3 Hz) | C-1 |

| ~126 | C-3', C-5' |

| ~125 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |

| ~116 (d, ²JCF ≈ 23 Hz) | C-3, C-5 |

| ~115 | C-2', C-6' |

Interpretation:

-

Aromatic Carbons: Eight distinct signals are expected in the aromatic region. The carbon attached to the fluorine (C-4) will show a large coupling constant (¹JCF) and will be significantly downfield. The other carbons on the fluorophenyl ring will also exhibit smaller C-F couplings. The carbons on the nitrophenyl ring will be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The carbon bearing the nitro group (C-4') and the carbon attached to the nitrogen (C-1') are expected to be the most downfield quaternary carbons.

Caption: Workflow for Buchwald-Hartwig amination.

Protocol 2: Ullmann Condensation

This classical copper-catalyzed reaction is an alternative method for the synthesis of diarylamines.

Caption: Workflow for Ullmann condensation.

Conclusion

The structural integrity of N-(4-fluorophenyl)-4-nitroaniline can be confidently established through the synergistic application of NMR, IR, and MS. The predicted spectroscopic data presented in this guide, derived from the analysis of its constituent fragments and general spectroscopic principles, provide a robust framework for the characterization of this molecule. These analytical techniques, coupled with the described synthetic methodologies, empower researchers to synthesize, purify, and verify the structure of N-(4-fluorophenyl)-4-nitroaniline for its exploration in various scientific disciplines.

References

In-depth Technical Guide: Synthesis of N-(4-fluorophenyl)-4-nitroaniline (CAS 330-89-2)

Topic: Literature Review & Technical Guide on N-(4-fluorophenyl)-4-nitroaniline Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

N-(4-fluorophenyl)-4-nitroaniline , also known as 4-fluoro-4'-nitrodiphenylamine (CAS: 330-89-2 ), is a critical diarylamine scaffold used in the development of materials science (non-linear optics), azo dyes, and pharmaceutical intermediates. Its structure features an electron-withdrawing nitro group on one ring and an electron-withdrawing (but resonance donating) fluorine atom on the other, bridged by a secondary amine.

This guide synthesizes field-proven methodologies for its construction, prioritizing the Nucleophilic Aromatic Substitution (S_NAr) pathway due to its atom economy and scalability compared to metal-catalyzed couplings (Buchwald-Hartwig), which are often reserved for less activated substrates.

Compound Snapshot

| Property | Data |

| IUPAC Name | N-(4-fluorophenyl)-4-nitroaniline |

| CAS Number | 330-89-2 |

| Molecular Formula | C₁₂H₉FN₂O₂ |

| Molecular Weight | 232.21 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | ~134–136 °C (Lit.[1] varies by purity) |

Mechanistic Deep Dive: The "Element Effect" in S_NAr

To design a robust synthesis, one must understand the causality behind reactant selection. The synthesis relies on the reaction between a 4-halonitrobenzene (electrophile) and 4-fluoroaniline (nucleophile).

The Electrophile Choice: Fluoro- vs. Chloro-

In standard organic substitution (S_N1/S_N2), alkyl iodides react faster than fluorides due to bond strength (C-I < C-F). However, in S_NAr , the rate-determining step is often the nucleophilic attack and formation of the Meisenheimer complex , not the bond breaking.

-

1-Fluoro-4-nitrobenzene: The high electronegativity of fluorine inductively stabilizes the negative charge on the Meisenheimer intermediate, significantly lowering the activation energy. Result: Faster reaction, milder conditions (80–100°C).

-

1-Chloro-4-nitrobenzene: Chlorine is less electronegative, stabilizing the intermediate less effectively. Result: Slower reaction, requires higher temperatures (120–150°C) or stronger bases, but is significantly cheaper.

Recommendation: For small-scale/high-purity needs, use the Fluoro precursor. For bulk/cost-sensitive synthesis, use the Chloro precursor.

Mechanistic Pathway Visualization

The following diagram illustrates the addition-elimination mechanism governing this synthesis.

Figure 1: S_NAr mechanism showing the critical Meisenheimer complex stabilization.

Experimental Protocols

Protocol A: The "High-Performance" Route (Fluorine-Activated)

Best for: Medicinal chemistry libraries, high purity requirements.

Rationale: Uses 1-fluoro-4-nitrobenzene for rapid conversion at moderate temperatures, minimizing thermal decomposition byproducts.

Reagents:

-

1-Fluoro-4-nitrobenzene (1.0 equiv)

-

4-Fluoroaniline (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (1.5 equiv) - Acts as an HF scavenger.

-

Solvent: DMSO or DMF (Polar aprotic solvents stabilize the polar transition state).

Step-by-Step:

-

Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (10 mmol) and 4-fluoroaniline (11 mmol) in DMSO (15 mL).

-

Base Addition: Add anhydrous K₂CO₃ (15 mmol).

-

Reaction: Heat to 100°C under nitrogen atmosphere. Monitor by TLC (approx. 4–6 hours).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the solid. Wash copiously with water to remove DMSO and inorganic salts. Recrystallize from Ethanol/Water (9:1) if necessary.[2]

-

Validation: Expect a yield of 85–95% .

Protocol B: The "Industrial Cost-Efficiency" Route (Chlorine-Activated)

Best for: Scale-up, cost reduction.

Rationale: 1-Chloro-4-nitrobenzene is significantly cheaper. The lower reactivity is compensated by higher temperature and concentration.

Reagents:

-

1-Chloro-4-nitrobenzene (1.0 equiv)

-

4-Fluoroaniline (1.2 equiv)

-

Base: Cs₂CO₃ (Cesium carbonate) or K₂CO₃ with 18-crown-6 (Phase transfer catalyst).

-

Solvent: DMF or NMP (Higher boiling point required).

Step-by-Step:

-

Setup: Dissolve 1-chloro-4-nitrobenzene (50 mmol) and 4-fluoroaniline (60 mmol) in DMF (50 mL).

-

Activation: Add K₂CO₃ (75 mmol). Optional: Add 5 mol% 18-crown-6 to accelerate the reaction.

-

Reaction: Reflux at 140–150°C for 12–18 hours.

-

Workup: Quench into crushed ice/water. Vigorously stir to break up oil/solid clumps.

-

Purification: The crude solid may contain unreacted chloronitrobenzene.[3] Recrystallization from Ethanol is mandatory.

-

Validation: Expect a yield of 70–85% .

Comparative Analysis of Methods

The following table summarizes the trade-offs between the two primary S_NAr routes and the alternative metal-catalyzed route.

| Parameter | Method A (Fluoro-S_NAr) | Method B (Chloro-S_NAr) | Method C (Buchwald-Hartwig) |

| Precursor | 1-Fluoro-4-nitrobenzene | 1-Chloro-4-nitrobenzene | 1-Bromo-4-nitrobenzene |

| Reactivity | High (Fast) | Moderate (Slow) | High (Catalyst dependent) |

| Temperature | 80–100 °C | 130–150 °C | 80–100 °C |

| Cost | High (Precursor cost) | Low | High (Pd catalyst/Ligand) |

| Atom Economy | High | High | Low (Ligand/Base waste) |

| Green Score | Moderate | Low (High Energy) | Low (Heavy Metals) |

Synthesis Workflow & Troubleshooting

This workflow diagram guides the researcher through the decision-making process during synthesis.

Figure 2: Decision tree for synthesis optimization and workflow execution.

Troubleshooting Guide

-

Low Yield: Ensure the atmosphere is inert (N₂). Oxidation of the aniline can occur at high temperatures in air.

-

Oiling Out: If the product oils out in water, cool the mixture further (0°C) and scratch the flask wall to induce crystallization.

-

Impurity Persistence: If unreacted 4-fluoroaniline remains, wash the crude solid with dilute HCl (1M). The amine will form a water-soluble salt, while the diarylamine product (weakly basic due to the nitro group) remains solid.

References

-

PubChem. (n.d.).[2][4] 4-Nitroaniline and Derivatives - Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of N-(4-fluorophenyl)-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of N-(4-fluorophenyl)-4-nitroaniline, a substituted diphenylamine of interest to researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, including substituted diphenylamines, nitroanilines, and fluorinated aromatic compounds, to project its thermal behavior. Detailed, field-proven protocols for conducting rigorous thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented, emphasizing experimental design causality. Potential decomposition mechanisms are discussed, supported by established principles of organic chemistry and findings from related molecules. This guide is intended to serve as a foundational resource for scientists investigating the thermal properties of N-(4-fluorophenyl)-4-nitroaniline and similar chemical entities.

Introduction to N-(4-fluorophenyl)-4-nitroaniline

N-(4-fluorophenyl)-4-nitroaniline is a substituted diphenylamine derivative characterized by a nitro group on one phenyl ring and a fluorine atom on the other. Substituted diphenylamines are a class of compounds with broad applications, including as stabilizers in propellants, antioxidants in industrial materials, and as scaffolds in medicinal chemistry. The introduction of a nitro group, a strong electron-withdrawing group, and a fluorine atom, a highly electronegative element, is expected to significantly influence the molecule's electronic properties, reactivity, and thermal stability.

Understanding the thermal stability of N-(4-fluorophenyl)-4-nitroaniline is critical for its safe handling, storage, and application, particularly in contexts involving elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and a loss of material integrity. This guide provides a projected analysis of its thermal behavior and standardized methods for its empirical determination.

Synthesis and Physicochemical Properties

A common synthetic route to N-(4-fluorophenyl)-4-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoroaniline and 1-chloro-4-nitrobenzene or a related activated nitroaromatic compound.

It is crucial to consider that residual starting materials or byproducts from the synthesis could influence thermal analysis results. For instance, unreacted 4-fluoroaniline or byproducts from side reactions could exhibit different thermal decomposition profiles, potentially complicating the interpretation of TGA and DSC data. Therefore, high purity of the analyte is paramount for accurate thermal characterization.

| Property | Estimated/Reported Value | Source/Basis |

| Molecular Formula | C₁₂H₉FN₂O₂ | - |

| Molecular Weight | 244.21 g/mol | - |

| Physical State | Expected to be a solid at room temperature | Analogy to similar diphenylamines |

| Melting Point | Not reported; likely to be a key thermal event in DSC analysis | - |

| Decomposition Onset | Expected to be a critical parameter determined by TGA | - |

Projected Thermal Stability and Decomposition

The thermal stability of N-(4-fluorophenyl)-4-nitroaniline will be dictated by the strength of its covalent bonds and the overall molecular architecture. The presence of the nitro group is expected to be a primary determinant of its decomposition pathway.

3.1. Influence of the Nitro Group

Nitroaromatic compounds are known for their energetic nature and potential for rapid decomposition upon heating. The C-NO₂ bond is often the weakest point in the molecule and its cleavage is a common initial step in the thermal decomposition of such compounds. Research on nitroanilines suggests that decomposition can be complex, potentially involving nitro-nitrite rearrangements followed by the elimination of nitric oxide (NO) or nitrogen dioxide (NO₂)[1].

3.2. Influence of the Fluorine Substituent

The C-F bond is one of the strongest single bonds in organic chemistry, and the presence of fluorine on an aromatic ring generally enhances thermal stability[2]. However, the electronic effect of the fluorine atom can also influence the reactivity of other parts of the molecule. In this case, the electron-withdrawing nature of the fluorine atom may have a stabilizing or destabilizing effect on the molecule as a whole, depending on the specific decomposition mechanism.

3.3. Potential Decomposition Pathways

Based on the chemistry of related compounds, the thermal decomposition of N-(4-fluorophenyl)-4-nitroaniline could proceed through several pathways. A plausible initial step is the homolytic cleavage of the C-NO₂ bond, generating a diphenylaminyl radical and nitrogen dioxide. Subsequent reactions of these radical species could lead to a complex mixture of products, including polymeric materials. Another possibility is the cleavage of the C-N bond of the diphenylamine bridge.

Below is a conceptual diagram illustrating a possible initial decomposition step.

Caption: Plausible initial step in the thermal decomposition of N-(4-fluorophenyl)-4-nitroaniline.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of N-(4-fluorophenyl)-4-nitroaniline, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.

Caption: General workflow for the thermal analysis of N-(4-fluorophenyl)-4-nitroaniline.

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which N-(4-fluorophenyl)-4-nitroaniline begins to decompose and to quantify the mass loss associated with decomposition.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity N-(4-fluorophenyl)-4-nitroaniline into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature stability).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

-

Data Analysis:

-

Plot the mass (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition step.

-

4.2. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to quantify the enthalpy changes associated with these events and with decomposition.

Step-by-Step Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-4 mg of high-purity N-(4-fluorophenyl)-4-nitroaniline into a hermetically sealed aluminum or gold-plated pan. The use of a sealed pan is crucial to prevent sublimation before decomposition.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify endothermic peaks, which may correspond to melting (Tm), and exothermic peaks, which may correspond to decomposition.

-

Integrate the area under the peaks to determine the enthalpy of fusion (ΔHf) and the enthalpy of decomposition (ΔHd).

-

Data Interpretation and Expected Results

The TGA thermogram of N-(4-fluorophenyl)-4-nitroaniline is expected to show a stable baseline until the onset of decomposition, followed by one or more mass loss steps. The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of the compound, followed by one or more exothermic peaks associated with its decomposition.

Table of Expected Thermal Events:

| Thermal Event | Technique | Expected Observation | Significance |

| Melting | DSC | Sharp endothermic peak | Indicates the transition from solid to liquid phase. Provides a measure of purity. |

| Decomposition | TGA | Significant mass loss | Defines the upper-temperature limit of thermal stability. |

| Decomposition | DSC | Sharp exothermic peak(s) | Indicates the energetic nature of the decomposition process. |

Conclusion

This technical guide has outlined a projected thermal stability profile for N-(4-fluorophenyl)-4-nitroaniline based on the known behavior of related chemical structures. The presence of both a nitro group and a fluorine substituent suggests a complex interplay of factors governing its decomposition. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to empirically determine the thermal properties of this compound. Accurate thermal analysis is a cornerstone of chemical safety and is essential for the development of applications involving this and similar molecules. The data generated from these analyses will provide critical insights into the material's processing limits, storage conditions, and potential hazards.

References

-

Nguyen, M. T., et al. (2005). Decomposition Mechanism of the Anions Generated by Atmospheric Pressure Chemical Ionization of Nitroanilines. The Journal of Physical Chemistry A, 109(48), 10996-11002. Available at: [Link]

-

Mori, S., & Imahashi, Y. (Year not specified). Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. Available at: [Link]

-

Bunsen Burns/CiC. (2015, October 23). p-Nitroaniline Synthesis & Decomposition | Flaming Carbon Snake! [Video]. YouTube. Available at: [Link]

-

Wang, Y., et al. (2021). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Molecules, 26(16), 4966. Available at: [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

Smrčková, E., et al. (2015). DSC study of the influence of p-subtituted diphenyl amines on the thermooxidative stability of styrene-butadiene rubber. Journal of Thermal Analysis and Calorimetry, 122, 739-746. Available at: [Link]

-

Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Available at: [Link]

-

Scribd. (n.d.). Exp 8 - TGA - DSC - Manual. Available at: [Link]

-

CETCO. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC). Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). p-Nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: N-(4-fluorophenyl)-4-nitroaniline as a Chemical Intermediate

This guide details the technical application, synthesis, and handling of N-(4-fluorophenyl)-4-nitroaniline (CAS 330-89-2), a critical intermediate in the development of fluorinated antioxidants, pharmaceutical scaffolds, and high-performance polymers.

Abstract & Core Utility

N-(4-fluorophenyl)-4-nitroaniline (also known as 4-fluoro-4'-nitrodiphenylamine) is a specialized diarylamine scaffold. Its primary utility lies in its dual functionality: the nitro group serves as a latent amine for further derivatization (e.g., to phenylenediamines), while the fluorine atom imparts metabolic stability, lipophilicity, and oxidative resistance to downstream products.

Key Applications:

-

Antioxidant Precursor: Reduction yields N-(4-fluorophenyl)-p-phenylenediamine, a potent antiozonant and antioxidant for elastomers, offering superior persistence compared to non-fluorinated analogs (e.g., 6PPD).

-

Pharmaceutical Intermediate: Serves as a core scaffold for kinase inhibitors and NSAID analogs where the diarylamine motif is essential for protein binding.

-

Material Science: Monomer precursor for fluorinated polyimides and aramids requiring high thermal stability (

).

Chemical Profile

| Property | Specification |

| Chemical Name | N-(4-fluorophenyl)-4-nitroaniline |

| Synonyms | 4-Fluoro-4'-nitrodiphenylamine; 4-Nitro-4'-fluorodiphenylamine |

| CAS Number | 330-89-2 |

| Molecular Formula | |

| Molecular Weight | 232.21 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 134–136 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| Stability | Stable under ambient conditions; Light sensitive (store in amber vials) |

Application Pathways & Mechanism

The utility of this intermediate is defined by two primary reaction pathways: Nitro-Reduction and Electrophilic Substitution .

Pathway A: Synthesis of Fluorinated Phenylenediamines (Antioxidants)

The most common industrial application is the catalytic reduction of the nitro group to form N-(4-fluorophenyl)-1,4-benzenediamine . This diamine is a critical " antidegradant" functionality. The fluorine atom prevents rapid oxidative degradation of the molecule itself, extending the service life of rubber compounds.

Pathway B: Pharmaceutical Scaffold Construction

In medicinal chemistry, the diarylamine structure is a privileged scaffold. The fluorine substitution at the para-position blocks metabolic hydroxylation (CYP450 metabolism), significantly increasing the half-life of the drug candidate.

Visual Workflow (Graphviz)

Caption: Synthetic workflow from raw materials to high-value fluorinated diamines and heterocycles.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-nitroaniline (SNAr Coupling)

This protocol utilizes a nucleophilic aromatic substitution. The nitro group on the electrophile activates the chloride for displacement.

Reagents:

-

1-Chloro-4-nitrobenzene (1.0 eq)

-

4-Fluoroaniline (1.1 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: DMF or DMSO (anhydrous)

Procedure:

-

Setup: Charge a 3-neck round bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) and 4-fluoroaniline (12.2 g, 110 mmol).

-

Solvation: Add DMF (100 mL) and stir until solids are dissolved.

-

Base Addition: Add anhydrous

(20.7 g, 150 mmol) in a single portion. -

Reaction: Heat the mixture to 130–140 °C under nitrogen for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the chloronitrobenzene.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Purification: Filter the solid, wash copiously with water to remove DMF and salts. Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

-

Target Yield: 85–90%

-

Protocol 2: Catalytic Reduction to N-(4-fluorophenyl)-1,4-phenylenediamine

Critical Note: Standard hydrogenation conditions are used. The aryl-fluorine bond is generally stable to Pd/C hydrogenation under mild conditions, unlike aryl-chlorides.

Reagents:

-

N-(4-fluorophenyl)-4-nitroaniline (Intermediate from Protocol 1)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol or Ethanol[1]

-

Hydrogen Gas (

)

Procedure:

-

Loading: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro intermediate (5.0 g) in Methanol (50 mL).

-

Catalyst: Carefully add 10% Pd/C (0.25 g) under an inert atmosphere (Nitrogen purge) to prevent ignition.

-

Hydrogenation: Pressurize with

to 30–50 psi (2–3 bar) . Agitate at room temperature for 2–4 hours.-

Monitoring: The yellow color of the nitro compound will fade to a clear/pale grey solution.

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent pyrophoric ignition of the Pd/C.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting diamine is oxidation-sensitive; store under nitrogen or use immediately in the next step.

Troubleshooting & Optimization (Expertise & Experience)

| Issue | Probable Cause | Corrective Action |

| Low Yield (Coupling) | Incomplete reaction due to low temp or wet solvent. | Ensure temp >130°C. Use anhydrous DMF. Water kills the basicity of |

| Defluorination (Reduction) | Over-reduction during hydrogenation. | The C-F bond is strong, but high temps (>60°C) or acidic Pd supports can cleave it. Keep T < 40°C. |

| Dark Product (Diamine) | Oxidation of the amine product. | Phenylenediamines oxidize rapidly in air (purple/black). Add trace ascorbic acid or store under Argon. |

| Sticky Precipitate | DMF occlusion in the crystal lattice. | Wash the crude solid with Methanol/Water (1:1) before recrystallization. |

Safety & Handling (E-E-A-T)

-

Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact (Category 3).[2] They are known methemoglobin formers, causing cyanosis (blue skin/lips) by interfering with oxygen transport in blood.

-

Skin Absorption: This compound penetrates skin rapidly. Double-gloving (Nitrile) and Tyvek sleeves are mandatory.

-

Environmental: Toxic to aquatic life with long-lasting effects.[2] Do not release into drains.[3]

-

Thermal Decomposition: In a fire, this compound may release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas. Firefighters must wear full SCBA.

References

-

Synthesis of Diarylamines: RSC Advances, "Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines."

-

Chemical Profile & CAS: ChemicalBook, "4-Fluoro-4'-nitrodiphenylamine (CAS 330-89-2) Properties and Suppliers."

- Fluorinated Intermediates in Pharma:Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." (General reference for the utility of the fluorophenyl motif).

- Reduction Protocols:BenchChem Application Notes, "Catalytic Hydrogenation of Nitroarenes to Anilines.

Sources

Application Notes and Protocols: N-(4-fluorophenyl)-4-nitroaniline for Advanced Nonlinear Optical Materials

Introduction: The Promise of Push-Pull Chromophores in Nonlinear Optics

The field of nonlinear optics (NLO) underpins many modern technologies, from high-speed telecommunications and optical computing to advanced biomedical imaging.[1][2] At the heart of these technologies are materials that can manipulate light in extraordinary ways, altering its frequency, phase, or amplitude in response to the light's own intensity.[1] While inorganic crystals have historically dominated this space, organic NLO materials have emerged as compelling alternatives, offering intrinsically large optical nonlinearities, rapid response times, and vast possibilities for molecular design.[3][4]

A cornerstone of organic NLO material design is the "push-pull" architecture. These molecules typically consist of an electron-donating group (the "push") and an electron-withdrawing group (the "acceptor") connected by a π-conjugated bridge.[5] This arrangement creates a significant ground-state dipole moment and facilitates intramolecular charge transfer upon excitation, a mechanism that is fundamental to achieving a large second-order nonlinear optical response.

This guide focuses on N-(4-fluorophenyl)-4-nitroaniline (FPNA) , a prototypical push-pull chromophore. Its structure features a potent electron-withdrawing nitro group (-NO₂) and an electron-donating secondary amine group (-NH-), linked through a biphenyl system that ensures electronic communication. The fluorine substituent on the donor-side phenyl ring serves to modulate the molecule's electronic properties and influence its crystal packing, which is a critical factor for achieving a macroscopic NLO effect. These application notes provide a comprehensive set of protocols for the synthesis, purification, crystal growth, and NLO characterization of FPNA, designed for researchers and scientists aiming to explore its potential in next-generation photonic devices.

Synthesis and Purification of N-(4-fluorophenyl)-4-nitroaniline

Rationale for Method Selection

The formation of the diarylamine core of FPNA requires a robust carbon-nitrogen (C-N) cross-coupling reaction. While several methods exist, the Ullmann condensation is a classic and effective strategy for coupling an aryl halide with an amine using a copper catalyst.[6] This method is well-established and provides a reliable pathway to the target compound, making it an excellent choice for laboratory-scale synthesis. The subsequent purification by column chromatography is essential to remove unreacted starting materials and catalyst residues, ensuring the high purity required for successful crystal growth and accurate optical measurements.

Protocol 1: Ullmann Condensation Synthesis

This protocol details the synthesis of N-(4-fluorophenyl)-4-nitroaniline from 4-fluoroaniline and 1-chloro-4-nitrobenzene.

Materials:

-

4-fluoroaniline

-

1-chloro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq), 4-fluoroaniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Catalyst Addition: Add Copper(I) iodide (0.1 eq) to the flask.

-

Solvent and Reflux: Add anhydrous DMF to the flask until the solids are sufficiently suspended. Heat the reaction mixture to 140-150 °C and maintain reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water and stir for 30 minutes. The crude product will precipitate.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts. Air-dry the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) is typically effective.

-

Final Product: Combine the fractions containing the pure product (identified by TLC). Remove the solvent under reduced pressure to yield N-(4-fluorophenyl)-4-nitroaniline as a crystalline solid. Confirm the structure and purity using the characterization methods outlined in Section 3.0.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of FPNA.

Physicochemical and Spectroscopic Characterization

Rationale

Before investing time in crystal growth and complex optical measurements, it is imperative to rigorously confirm the chemical identity and purity of the synthesized compound. Spectroscopic methods provide unambiguous structural information. FT-IR identifies key functional groups, NMR spectroscopy elucidates the precise arrangement of protons and carbons, and UV-Vis spectroscopy reveals the electronic transition properties, which are directly related to the NLO-active intramolecular charge transfer.

Expected Spectroscopic Data

The following table summarizes the key spectroscopic features expected for a successfully synthesized and purified sample of N-(4-fluorophenyl)-4-nitroaniline.

| Technique | Expected Features | Rationale |

| FT-IR | ~3300-3400 cm⁻¹ (N-H stretch)~1500 & 1330 cm⁻¹ (asymmetric & symmetric NO₂ stretch)~1600-1450 cm⁻¹ (aromatic C=C stretch)~1220 cm⁻¹ (C-F stretch) | Confirms the presence of the secondary amine, nitro group, aromatic rings, and the C-F bond, which are the defining functional groups of the molecule. |

| ¹H NMR | Multiple signals in the aromatic region (~6.8 - 8.2 ppm). A doublet of doublets for protons on the fluorophenyl ring and an AA'BB' system for the nitrophenyl ring. A singlet for the N-H proton. | Provides a fingerprint of the electronic environment of each proton, confirming the substitution pattern and connectivity of the aromatic rings. |

| ¹³C NMR | Signals for 12 distinct carbon atoms. Characteristic downfield shifts for carbons attached to the nitro group and the C-F bond (showing C-F coupling). | Maps the carbon skeleton of the molecule, confirming the number of unique carbon environments. |

| UV-Vis | A strong absorption band (λ_max) typically in the range of 380-450 nm. | This band corresponds to the π-π* intramolecular charge transfer (ICT) from the donor (aminophenyl) to the acceptor (nitrophenyl) part of the molecule, which is essential for its NLO properties. |

Single Crystal Growth: The Gateway to NLO Applications

Rationale

While powder samples are useful for initial screening, high-quality single crystals are indispensable for many practical NLO applications and for a complete characterization of the material's properties.[4] A well-ordered, non-centrosymmetric crystal structure is a prerequisite for observing second-order NLO effects like SHG. The slow evaporation solution technique (SEST) is a widely used, inexpensive, and effective method for growing high-quality organic crystals.[7][8] The principle is to create a supersaturated solution from which the solvent slowly evaporates, allowing molecules to arrange themselves into a low-energy, highly ordered crystalline lattice.[9][10]

Protocol 2: Crystal Growth by Slow Evaporation Solution Technique (SEST)

Materials:

-

Purified N-(4-fluorophenyl)-4-nitroaniline

-

High-purity solvent (e.g., acetone, ethanol, toluene, or a mixture)

-

Small beakers or vials

-

Filter paper

-

Perforated covering (e.g., parafilm with pinholes)

Procedure:

-

Solvent Selection: Determine a suitable solvent in which FPNA has moderate solubility at room temperature.[11] The compound should not be too soluble, as this can lead to the formation of many small crystals rather than a few large ones.[9] Test solubility in a range of solvents to find the optimal one.

-

Prepare a Saturated Solution: Add the purified FPNA solid to a small amount of the chosen solvent in a clean beaker. Stir continuously at a constant temperature (e.g., room temperature) until no more solid dissolves, ensuring a small amount of undissolved material remains at the bottom. This confirms the solution is saturated.

-

Filter the Solution: Carefully filter the saturated solution through filter paper into a clean crystallization dish or vial. This step is critical to remove any undissolved particles or dust, which could act as unwanted nucleation sites.[9]

-

Controlled Evaporation: Cover the vial with a perforated film. The number and size of the holes will control the rate of solvent evaporation. A slower rate generally yields larger, higher-quality crystals.[7]

-

Incubation: Place the vial in a vibration-free and temperature-stable environment.[7] Disturbances can hinder the growth of large single crystals.

-

Harvesting: Monitor the vial over several days to weeks. Once crystals of a suitable size have formed, carefully harvest them from the solution and allow them to dry.

Crystal Growth Workflow

Caption: Workflow for growing single crystals of FPNA via SEST.

Evaluation of Nonlinear Optical Properties

Second-Order NLO Properties: Second-Harmonic Generation (SHG)

Second-Harmonic Generation (SHG) is the phenomenon where a material converts two photons of a specific frequency into a single photon with twice the frequency (and half the wavelength). The Kurtz-Perry powder technique is the universally accepted method for rapidly screening new materials for their SHG efficiency.[8][12][13] It provides a semi-quantitative measure of a material's ability to generate a second-harmonic signal relative to a well-known standard like potassium dihydrogen phosphate (KDP) or urea.[8][14] This initial test is crucial for identifying promising candidates for more detailed NLO studies.[15]

Materials & Equipment:

-

Synthesized FPNA crystals

-

Reference material (e.g., KDP), sieved to the same particle size range

-

Mortar and pestle

-

Sieves for particle size grading (e.g., 125-150 µm)

-

Microcapillary tubes

-

High-intensity pulsed laser (e.g., Nd:YAG at 1064 nm)

-

Appropriate filters to block the fundamental wavelength

-

Photomultiplier tube (PMT) or other sensitive photodetector

-

Oscilloscope

Procedure:

-

Sample Preparation: Gently grind the single crystals of FPNA into a fine powder using a mortar and pestle.[8]

-

Sieving: Sieve the powder to obtain a uniform particle size range (e.g., 125-150 µm). Prepare the reference material (KDP) in the same manner to ensure a fair comparison.

-

Packing: Tightly pack the sieved FPNA powder into a microcapillary tube. Prepare an identical sample cell with the KDP reference.

-

Experimental Setup: Position the sample at the focus of the pulsed laser beam. The laser should be operating at its fundamental wavelength (e.g., 1064 nm).

-

Data Acquisition: Irradiate the sample with the laser pulses. The generated second-harmonic signal (e.g., at 532 nm) will pass through a filter that blocks the 1064 nm fundamental beam. The intensity of the 532 nm light is then measured by the PMT and displayed on an oscilloscope.[8]

-

Measurement: Record the peak output voltage from the oscilloscope for the FPNA sample.

-

Reference Measurement: Without changing the laser settings, replace the FPNA sample with the KDP reference sample and record its peak output voltage.

-

Calculation: The relative SHG efficiency is calculated as the ratio of the signal intensity (or voltage) of the sample to that of the reference.

| Compound | Particle Size (µm) | Input Wavelength (nm) | Output Voltage (mV) | Relative SHG Efficiency (vs. KDP) |

| KDP (Reference) | 125-150 | 1064 | [Record Value] | 1.0 |

| FPNA (Sample) | 125-150 | 1064 | [Record Value] | [Calculate Value] |

Third-Order NLO Properties: Z-Scan Technique

Third-order NLO effects are critical for all-optical switching, optical data storage, and optical limiting applications.[16][17] The Z-scan technique is a simple yet powerful single-beam method for determining both the sign and magnitude of the third-order nonlinearities: the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[18][19] The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the change in transmittance through an aperture in the far field.[16]

Materials & Equipment:

-

FPNA dissolved in a suitable transparent solvent (e.g., chloroform, THF) at a known concentration

-

1 mm path length quartz cuvette

-

High-stability laser with a Gaussian beam profile (CW or pulsed)

-

Focusing lens

-

Motorized translation stage for moving the sample

-

Two photodetectors

-

Beam splitter

-

A finite aperture (for the "closed-aperture" measurement)

Procedure:

-

Solution Preparation: Prepare a solution of FPNA with a known concentration, ensuring it has a linear transmittance of around 70-80% at the laser wavelength to avoid thermal damage.

-

Experimental Setup: The laser beam is split into two paths. One beam goes to a reference detector to monitor input power fluctuations. The other beam is focused by a lens. The sample cuvette is mounted on a motorized stage that can translate it along the z-axis (the direction of beam propagation) through the focal point.

-

Open-Aperture Scan: A detector is placed after the sample to collect the entire transmitted beam. The sample is scanned along the z-axis from -z to +z, and the normalized transmittance is recorded as a function of position. This measurement is sensitive to nonlinear absorption (β). A dip in transmittance at the focus indicates two-photon absorption or reverse saturable absorption.

-

Closed-Aperture Scan: An aperture is placed before the second detector, allowing only the central portion of the beam to pass. The scan is repeated. This measurement is sensitive to both nonlinear absorption and nonlinear refraction (n₂). A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley-peak signature indicates a positive n₂ (self-focusing).

-

Data Analysis: The nonlinear refractive index (n₂) is determined by dividing the closed-aperture data by the open-aperture data and fitting it to theoretical models. The nonlinear absorption coefficient (β) is determined directly from the open-aperture scan data. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.[16]

Caption: Principle of Open vs. Closed Aperture Z-Scan measurements.

| Parameter | Symbol | Determined Value | Units |

| Nonlinear Refractive Index | n₂ | [From Closed/Open Scan] | cm²/W |

| Nonlinear Absorption Coeff. | β | [From Open Scan] | cm/W |

| Third-Order Susceptibility (Real) | Re(χ⁽³⁾) | [Calculated from n₂] | esu |

| Third-Order Susceptibility (Imaginary) | Im(χ⁽³⁾) | [Calculated from β] | esu |

Conclusion and Future Outlook

This guide provides a foundational set of protocols for the synthesis and comprehensive NLO characterization of N-(4-fluorophenyl)-4-nitroaniline. By following these methodologies, researchers can reliably produce high-purity material, cultivate single crystals, and perform the essential measurements to quantify both its second- and third-order nonlinear optical responses. The results obtained will position FPNA within the broader landscape of organic NLO materials and provide the critical data needed to assess its suitability for specific applications.

Future work should focus on growing larger, device-quality crystals for the fabrication of electro-optic modulators or frequency converters. Furthermore, the systematic exploration of derivatives—by altering the donor, acceptor, or substituent groups—can lead to a deeper understanding of structure-property relationships and the rational design of next-generation materials with even greater NLO performance.

References

-

Measurements of third-order optical nonlinearity using Z-scan technique: A review. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

-

Crystal Growth - Sample Preparation. (n.d.). Philipps-Universität Marburg. Retrieved February 29, 2024, from [Link]

-

Z-scan technique for nonlinear materials characterization: a review. (2023). Research Plateau Publishers. Retrieved February 29, 2024, from [Link]

-

Z-scan: A simple technique for determination of third-order optical nonlinearity. (2015). AIP Publishing. Retrieved February 29, 2024, from [Link]

-

Molecular Materials for Nonlinear Optics. (n.d.). Johns Hopkins University Applied Physics Laboratory. Retrieved February 29, 2024, from [Link]

-

Systematic z-scan measurements of the third order nonlinearity of chalcogenide glasses. (n.d.). Optica Publishing Group. Retrieved February 29, 2024, from [Link]

-

Organic Nonlinear Optical Materials And Their Device Applications. (n.d.). IEEE Xplore. Retrieved February 29, 2024, from [Link]

-

Application of solution techniques for rapid growth of organic crystals. (2011). SPIE Digital Library. Retrieved February 29, 2024, from [Link]

-

Effect of the Growth Conditions on Organic Crystals with Rare Earth Ions and 1,10-Phenanthroline. (2024). ACS Omega. Retrieved February 29, 2024, from [Link]

-

Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). North Carolina State University. Retrieved February 29, 2024, from [Link]

-

Organic Nonlinear Optical Crystals for Highly Efficient Terahertz-Wave Generation. (2023). MDPI. Retrieved February 29, 2024, from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

-

The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). MDPI. Retrieved February 29, 2024, from [Link]

-

A study on the third-order nonlinear optical properties of pure KMnO4 using the CW Z-scan technique. (2025). Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

-

The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). PubMed. Retrieved February 29, 2024, from [Link]

-

Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. (2014). AIP Publishing. Retrieved February 29, 2024, from [Link]

-

kurtz-perry powder technique: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 29, 2024, from [Link]

-

A powder method for the high-efficacy measurement of electro-optic coefficients. (2020). EurekAlert!. Retrieved February 29, 2024, from [Link]

-

Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (n.d.). International Journal of ChemTech Research. Retrieved February 29, 2024, from [Link]

-

4-Nitroaniline. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

-

Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. (1995). OSTI.GOV. Retrieved February 29, 2024, from [Link]

-

Solvent Effects on Nonlinear Optical Properties of Novel Para-nitroaniline Derivatives: A Density Functional Approach. (n.d.). Semantic Scholar. Retrieved February 29, 2024, from [Link]

-

Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull Ch. (n.d.). ChemRxiv. Retrieved February 29, 2024, from [Link]

Sources

- 1. materials.alfachemic.com [materials.alfachemic.com]

- 2. Alfa Chemistry: Organic Non-Linear Optical (NLO) Materials Offer More Possibilities for Light Manipulation [optics.org]

- 3. Organic Nonlinear Optical Materials And Their Device Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 8. sphinxsai.com [sphinxsai.com]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kurtz-perry powder technique: Topics by Science.gov [science.gov]

- 15. A powder method for the high-efficacy measurement of electro-optic coefficients | EurekAlert! [eurekalert.org]

- 16. researchgate.net [researchgate.net]

- 17. secjhuapl.edu [secjhuapl.edu]

- 18. researchplateau.com [researchplateau.com]

- 19. pubs.aip.org [pubs.aip.org]

Application Note: Protocol for Growing Single Crystals of N-(4-fluorophenyl)-4-nitroaniline

Target Audience: Researchers, materials scientists, and drug development professionals specializing in crystallography and non-linear optical (NLO) materials.

Introduction & Mechanistic Overview

N-(4-fluorophenyl)-4-nitroaniline (also known as 4-fluoro-4'-nitrodiphenylamine, CAS: 330-89-2) is a highly specialized "push-pull" organic chromophore. Structurally, it features an electron-donating secondary amine bridge coupled with an electron-withdrawing nitro group, further modulated by a para-fluoro substituent. This asymmetric electronic distribution imparts significant molecular hyperpolarizability (

Growing high-optical-quality organic single crystals is notoriously difficult due to the weak intermolecular van der Waals forces and hydrogen bonding networks that govern their assembly. This application note details a highly controlled, self-validating protocol for the synthesis, purification, and single-crystal growth of N-(4-fluorophenyl)-4-nitroaniline, prioritizing the Slow Evaporation Solution Technique (SEST) .

Causality in Experimental Design: Solvent Selection

The most critical decision in organic crystal growth is solvent selection. The solvent dictates the solute-solvent interactions, which fundamentally control the nucleation thermodynamics and the resulting crystal habit.

-

Polarity & Solubility: Polar aprotic solvents (e.g., Acetone, THF) often yield high solubility for nitroaniline derivatives but can lead to rapid, uncontrolled nucleation, yielding polycrystalline clusters. Protic solvents (e.g., Ethanol) moderate the growth rate via competitive hydrogen bonding, leading to fewer structural defects 1.

-

Evaporation Rate: Solvents with moderate boiling points (like Ethanol, bp 78 °C) are ideal for SEST. They provide a slow, steady supersaturation gradient at ambient or slightly elevated temperatures, which is mandatory for growing large, transparent single crystals 2.

Fig 1: Causality matrix for solvent selection in organic single crystal growth.

Experimental Protocols

Phase 1: Material Purification (Self-Validating Step)

Commercially sourced or freshly synthesized N-(4-fluorophenyl)-4-nitroaniline often contains trace impurities (e.g., unreacted precursors or regioisomers). These impurities act as parasitic heterogeneous nucleation sites, which induce twinning and multi-nucleation.

-

Recrystallization: Dissolve the raw powder in boiling ethanol until saturated. Allow it to cool slowly to room temperature.

-

Filtration & Washing: Isolate the precipitate via vacuum filtration and wash with ice-cold ethanol to remove surface impurities.

-

Iteration: Repeat this process a minimum of three times (successive recrystallization).

-

Validation Checkpoint: Perform a melting point analysis on the final powder. A sharp, narrow melting transition confirms the requisite purity (>99.9%) needed for single-crystal growth. If the melting point is broad, repeat the recrystallization.

Phase 2: Slow Evaporation Solution Technique (SEST)

SEST is the gold standard for growing organic single crystals because it allows researchers to strictly control the supersaturation gradient 3.

-

Solubility Assessment: Determine the precise solubility limit of the purified compound in Ethanol at 35 °C using gravimetric analysis. This prevents accidental supercooling or immediate precipitation.

-

Solution Preparation: Prepare 50 mL of a saturated solution in Ethanol at 35 °C. Stir continuously using a magnetic stirrer at 400 rpm for 6 hours to ensure complete thermodynamic homogenization.

-

Critical Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter into a pre-cleaned, dust-free glass beaker. Mechanistic note: Removing microscopic dust ensures that nucleation is strictly homogeneous and driven solely by the concentration gradient.

-

Controlled Evaporation: Cover the beaker tightly with a perforated polymer film (e.g., Parafilm pierced with 3 to 5 pinholes using a sterile needle). The number of pinholes dictates the vapor pressure escape rate; fewer holes mean slower growth but higher crystal perfection.

-

Incubation: Place the beaker in a vibration-free, dark incubator maintained at exactly 30 °C (± 0.1 °C). Thermal fluctuations will cause dissolution-regrowth cycles, leading to striations in the crystal.

-

Harvesting: After an incubation period of 15 to 25 days, optically transparent single crystals will precipitate at the bottom of the beaker. Harvest them gently using fine-tipped, solvent-rinsed tweezers. Wash briefly with a cold, non-polar solvent (e.g., n-hexane) to quench any residual surface growth.

Fig 2: End-to-end workflow for the synthesis and SEST-based crystal growth of NLO organic materials.

Analytical Characterization & Data Presentation

Once the single crystal is harvested, its structural integrity, thermal stability, and optical properties must be validated to ensure suitability for device fabrication 4. Below is a structured summary of the required quantitative data outputs.

Table 1: Standard Characterization Parameters for N-(4-fluorophenyl)-4-nitroaniline Crystals

| Characterization Technique | Target Parameter / Observation | Mechanistic Significance |

| Single Crystal XRD (SXRD) | Unit cell dimensions, Space group determination. | Confirms molecular packing. Non-centrosymmetric space groups are mandatory for SHG activity. |

| FTIR Spectroscopy | N-H stretch (~3300 cm⁻¹), N-O stretch (~1500, 1330 cm⁻¹), C-F stretch (~1200 cm⁻¹). | Validates functional group integrity and maps the intermolecular hydrogen-bonding network. |

| UV-Vis-NIR Spectroscopy | Lower cut-off wavelength, Optical bandgap ( | Determines the optical transparency window, ensuring the crystal will not absorb the emitted laser light during photonic applications. |

| TGA / DTA | Decomposition temperature, sharp endothermic melting peak. | Assesses thermal stability, ensuring the crystal can withstand the heat generated by high-intensity laser irradiation. |

| Kurtz-Perry Powder Test | SHG efficiency relative to a standard (e.g., KDP or Urea). | Directly quantifies the macroscopic non-linear optical performance of the molecular assembly. |

References

-

Crystal Growth, Optical and Thermal Studies of 4-Nitroaniline 4- Aminobenzoic Acid: A Fluorescent Material Chemical Science Review and Letters 1

-

Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA) ResearchGate 4

-

GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE Rasayan Journal of Chemistry 3

-

Studies on the Growth and Characterization of N-methyl-4-nitroaniline Organic Single Crystal Grown by Slow Evaporation Technique International Journal of Science and Research (IJSR) 2

Sources

Application Note: A Detailed Protocol for the Synthesis of N-(4-fluorophenyl)-4-nitroaniline via Buchwald-Hartwig Amination

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][4] The reaction's broad substrate scope and high functional group tolerance provide a significant advantage over traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often necessitate harsh reaction conditions and have limited applicability.[4][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of N-(4-fluorophenyl)-4-nitroaniline. This reaction couples an electron-rich aniline (4-fluoroaniline) with an electron-deficient aryl halide (1-chloro-4-nitrobenzene). The detailed methodology herein is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices to ensure robust and reproducible results.

Reaction Scheme

Figure 1: General reaction scheme for the Buchwald-Hartwig amination to synthesize N-(4-fluorophenyl)-4-nitroaniline.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.[4][6]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[4]

-

Ligand Exchange and Amine Coordination: The resulting Pd(II) complex undergoes ligand exchange, where the amine substrate coordinates to the palladium center.

-

Deprotonation: A stoichiometric amount of base deprotonates the coordinated amine, forming a palladium-amido complex.[4]

-

Reductive Elimination: This final, irreversible step involves the formation of the desired C-N bond as the product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

Experimental Protocol

This protocol is optimized for the synthesis of N-(4-fluorophenyl)-4-nitroaniline on a laboratory scale. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[7][8]

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.0 | 111 mg | Commercial |

| 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 1.2 | 189 mg | Commercial |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 (2 mol%) | 4.5 mg | Commercial |

| XPhos | C₃₃H₄₇P | 486.69 | 0.04 (4 mol%) | 19.5 mg | Commercial |

| Sodium tert-butoxide | NaOtBu | 96.10 | 1.4 | 135 mg | Commercial |

| Anhydrous Toluene | C₇H₈ | - | - | 5 mL | Commercial |

Equipment

-

Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

-

Inert gas (argon or nitrogen) manifold

-

Standard laboratory glassware

-

Magnetic stirrer hotplate

-

Analytical balance

-

Syringes and needles

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-fluoroaniline (111 mg, 1.0 mmol), 1-chloro-4-nitrobenzene (189 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is a critical step to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn a dark reddish-brown color.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the Celite plug with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(4-fluorophenyl)-4-nitroaniline as a yellow-orange solid.[9]

Experimental Workflow Diagram

Sources

- 1. reddit.com [reddit.com]

- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: High-Purity Synthesis and Integration of N-(4-fluorophenyl)-4-nitroaniline in Organic Electronics

Abstract

This guide details the synthesis, purification, and application of N-(4-fluorophenyl)-4-nitroaniline (fluorinated disperse yellow analogue) as a benchmark material for Non-Linear Optical (NLO) devices and Organic Field-Effect Transistors (OFETs) . While diarylamines are common in medicinal chemistry as "privileged scaffolds," their utility in organic electronics depends entirely on hyper-purity (>99.99%) and specific crystal packing. This protocol bridges the gap between synthetic organic chemistry and semiconductor engineering, providing a reproducible pathway to obtain electronic-grade crystals capable of Second Harmonic Generation (SHG).

Part 1: Material Fundamentals & Electronic Design

The "Push-Pull" Mechanism

N-(4-fluorophenyl)-4-nitroaniline represents a classic Donor-

-

Acceptor: The Nitro group (-NO

) strongly withdraws electron density. -

Donor: The secondary amine (-NH-) acts as the electron donor.

-

Modulator: The Fluorine atom (-F) on the donor ring serves two critical roles:

-

Crystal Engineering: Fluorine induces non-centrosymmetric packing via C-H

F and F -

Dipole Tuning: It modifies the ground-state dipole moment without disrupting the conjugation length.

-

Electronic Pathway Visualization

The following diagram illustrates the charge transfer logic and the structural requirements for NLO activity.

Figure 1: Logical flow of charge transfer leading to NLO response. The D-

Part 2: Synthesis & Purification Protocols

Safety Warning: Nitroaromatics are toxic and potentially explosive. Fluorinated precursors can be corrosive. Perform all reactions in a fume hood.

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

We utilize the high reactivity of 1-fluoro-4-nitrobenzene toward nucleophiles. The fluorine atom is an excellent leaving group in

Reagents:

-

Precursor A: 1-Fluoro-4-nitrobenzene (Electrophile) [CAS: 350-46-9]

-

Precursor B: 4-Fluoroaniline (Nucleophile) [CAS: 371-40-4]

-

Base: Potassium Carbonate (K

CO -

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

Step-by-Step Protocol:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend K

CO -

Addition: Add 4-Fluoroaniline (1.1 eq, 22 mmol) to the suspension.

-

Reaction: Add 1-Fluoro-4-nitrobenzene (1.0 eq, 20 mmol) dropwise.

-

Note: The reaction is exothermic. Control addition rate to maintain temp < 40°C.

-

-

Heating: Heat the mixture to 100°C for 6 hours under an inert atmosphere (Nitrogen or Argon).

-